Chromoxane Cyanine R

描述

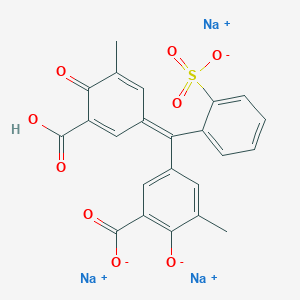

It is the trisodium salt of 5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid . This compound is widely used as a biological stain and has applications in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: Chromoxane Cyanine R is synthesized through a series of organic reactions involving the condensation of specific aromatic compounds. The synthesis typically involves the reaction of 5-methyl-2-hydroxybenzoic acid with 2-sulfobenzoic acid in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis techniques. The process includes the use of high-purity starting materials and precise control of reaction parameters to achieve high yield and purity. The final product is purified through crystallization and filtration processes .

化学反应分析

Acid-Base Ionization Reactions

Chromoxane cyanine R functions as a pentabasic acid-base indicator with five distinct ionic species showing characteristic color transitions:

| pH Range | Dominant Species | Color | Ionization Site |

|---|---|---|---|

| <1 | H₅Dye⁺ | Red | Protonated quinoid structure |

| 1-3 | H₄Dye | Orange-red | Carboxylic acid dissociation |

| 3-11 | H₃Dye⁻ → H₂Dye²⁻ | Purple-red | Sequential phenolic OH loss |

| 11-12 | HDye³⁻ | Blue | Ionization of phenolic OH |

| >12 | Dye⁴⁻ | Violet-blue | Full deprotonation |

The critical transition occurs at pH 11-12 with a color shift from yellow to blue, corresponding to ionization of the phenolic hydroxyl group .

Iron(III) Coordination Complexes

In histological staining conditions (pH 1.5), this compound forms three distinct iron complexes:

| Complex Formula | Molar Ratio (Fe:Dye) | Color | Stability | Binding Mode |

|---|---|---|---|---|

| [Fe₂H(dye)]⁻ | 2:1 | Red | Low | Carboxylate linkage |

| [FeH₂(dye)]⁻ | 1:1 | Red | Moderate | Mixed coordination |

| [Fe₂(dye)]²⁻ | 2:1 | Blue | High | Chelated structure |

Key findings from spectroscopic studies :

-

Red complexes dominate at pH <1.8 and Fe:Dye ratios <0.5

-

Blue chelate formation is favored by:

-

Higher pH values (1.8-2.2)

-

Fe:Dye ratios >1.0

-

Presence of strong field ligands

-

The blue complex exhibits bathochromic shift (λmax 585 nm in alkaline solutions) due to extended conjugation in the chelated structure .

Tissue Binding Mechanisms

This compound interacts with biological substrates through:

Free Dye Binding:

-

Ionic interactions with protonated amino groups (pH <8)

-

Non-polar interactions with aromatic residues

-

Extraction: Removable by 0.1M NaOH but resistant to dilute acids

Iron-Dye Complex Binding:

-

Red complexes show preferential binding to:

-

Cytoplasmic proteins

-

Collagen fibers (pH 1.2-1.5)

-

-

Blue complexes target:

-

Nuclear chromatin (via phosphate groups)

-

Myelin lipids (through hydrophobic interactions)

-

Differentiation studies reveal :

-

1% HCl in 70% ethanol removes red complexes first

-

0.5% aqueous NH₃ converts red to blue complexes

-

Complex stability: Blue > Red (carboxylate) > Free dye

These differential binding properties enable simultaneous multi-color staining in histological preparations when using optimized Fe:Dye ratios (0.25-0.5) and pH control (1.5-2.0) . The chemical versatility of this compound makes it particularly valuable for demonstrating both nucleic acid-rich structures and connective tissue components in a single staining protocol.

科学研究应用

Histological Staining

Overview

Chromoxane Cyanine R is primarily utilized in histology for staining biological tissues. Its affinity for nucleic acids and proteins allows for effective visualization of cellular structures.

Staining Properties

- Color Development : The dye exhibits different colors based on pH levels and the presence of metal ions. For instance, at low pH (1-2), it can impart red color to cytoplasm while blue color appears in nuclei and myelin when mixed with ferric chloride .

- Ionization Requirement : Effective staining requires ionized amino groups in tissues, indicating that both ionic and non-ionic binding mechanisms are involved .

Case Study

In a study examining the staining efficacy of this compound compared to traditional hematoxylin, it was found that the dye provided clear differentiation between cellular components, making it a viable alternative in routine histological applications .

Analytical Chemistry

Metal Ion Detection

this compound is employed as a reagent in various analytical methods to detect metal ions due to its ability to form complexes with cations such as iron.

- Spectrophotometric Applications : The dye's complexation with metals has been utilized for sensitive spectrophotometric determination of trace metals. For example, a method was developed for the determination of iron using this compound as a color-developing agent under specific pH conditions (4.5-6.5) where maximum absorption occurs .

| Application | Methodology | Detection Limit |

|---|---|---|

| Iron Detection | Spectrophotometry | Trace amounts |

| Albumin Measurement | Fluorimetric method | 2.5 - 100 µg/ml |

| Metal Ion Complexation | Colorimetric analysis | Varies by metal |

Environmental Monitoring

Water Quality Assessment

this compound has been explored for its potential in environmental applications, particularly in assessing water quality through the detection of heavy metals.

- Adsorption Studies : Research has demonstrated the use of biosorbents like pumpkin seed husks for the removal of this compound from aqueous solutions, indicating its presence can be monitored through adsorption kinetics .

Biomedical Applications

Fluorimetric Techniques

The dye's fluorescent properties have been harnessed in biomedical research for detecting biomolecules.

作用机制

The mechanism of action of Chromoxane Cyanine R involves its ability to form complexes with metal ions. The compound binds to metal ions through its carboxylate and sulfonate groups, forming stable complexes. These complexes can be detected through spectrophotometric methods, making this compound a valuable tool for metal ion analysis .

相似化合物的比较

Chromoxane Cyanine R is unique due to its specific structure and properties. Similar compounds include:

Eriochrome Black T: Another complexometric indicator used for metal ion detection.

Solochrome Cyanine: Used for staining metal wear particles in biological tissues.

Chromeazurol S: Employed in the detection of aluminum ions in solution.

This compound stands out due to its high sensitivity and specificity for certain metal ions, making it a preferred choice in various analytical applications .

生物活性

Chromoxane Cyanine R, also known as Eriochrome Cyanine R or Mordant Blue 3 (C.I. 43820), is a synthetic dye extensively utilized in biological staining. Its unique properties allow it to selectively stain various biological tissues, making it a valuable tool in histology and histochemistry. This article delves into its biological activity, mechanisms of action, and applications, supported by research findings and data tables.

This compound is characterized by its molecular formula and a molecular weight of 536.39 g/mol. It exhibits acid-base indicator properties, changing color based on pH levels. The dye is soluble in water at concentrations up to 420 g/L and has been shown to form stable complexes with metal ions, particularly ferric ions, which are crucial for its staining capabilities .

Staining Mechanism

The staining process of this compound involves the formation of dye-metal complexes. The dye binds to tissue components through both ionic and non-ionic interactions. Key findings include:

- Binding Sites : The dye requires ionized amino groups in tissues for effective binding, suggesting that proteins play a significant role in its staining action .

- pH Influence : The color produced during staining varies with pH and the iron-to-dye ratio:

The following table summarizes the color changes observed at different pH levels:

| pH Range | Color Observed | Dominant Complex |

|---|---|---|

| 1 - 2 | Red | [Fe2H(dye)]^- |

| 3 - 6 | Purple | Mixed complexes |

| 7 - 12 | Blue | [Fe2(dye)]^{2-} |

Applications in Biological Research

This compound has been employed in various histological techniques for staining specific cellular components:

- Nuclear Staining : It stains nuclei selectively when used with ferric chloride, allowing for clear visualization under a microscope.

- Myelin Staining : The dye effectively stains myelin sheaths in nerve tissues, providing contrast for neurological studies .

Case Studies

- Staining Techniques : A study demonstrated simultaneous dual-color staining using this compound, highlighting its versatility in histological applications. The dye was used alongside other stains to differentiate between various cellular structures effectively .

- Comparative Staining Efficacy : Research comparing this compound with traditional stains like hematoxylin showed that it could replace these stains under certain conditions, especially when availability is an issue .

属性

IUPAC Name |

trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O9S.3Na/c1-11-7-13(9-16(20(11)24)22(26)27)19(15-5-3-4-6-18(15)33(30,31)32)14-8-12(2)21(25)17(10-14)23(28)29;;;/h3-10,24H,1-2H3,(H,26,27)(H,28,29)(H,30,31,32);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUMCSDSJNSMQH-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Na3O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown solid; [Sigma-Aldrich MSDS] | |

| Record name | Eriochrome Cyanine R | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3564-18-9 | |

| Record name | Benzoic acid, 3,3'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[6-hydroxy-5-methyl-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium hydrogen 3,3'-(3H-2,1-benzoxathiol-3-ylidene)bis[6-oxido-5-methylbenzoate S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。